4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Description
4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, featuring a benzonitrile moiety at the 4-position of the heterocyclic core. This compound belongs to a class of molecules widely investigated for their pharmaceutical relevance, particularly as ligands for biological targets such as the constitutive androstane receptor (CAR) and kinase inhibitors . Synthetic routes typically involve palladium-catalyzed cross-coupling or halogenation reactions, as evidenced by protocols for analogous compounds .
Properties
Molecular Formula |
C14H8BrN3 |
|---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
4-(8-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8BrN3/c15-12-2-1-7-18-9-13(17-14(12)18)11-5-3-10(8-16)4-6-11/h1-7,9H |
InChI Key |
GAVXGVGIXCUSFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,2-a]pyridine scaffold . The bromination and subsequent nitrile introduction can be achieved through various catalytic and non-catalytic processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, often catalyzed by transition metals.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the imidazo[1,2-a]pyridine core .
Scientific Research Applications
4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The bromine and nitrile groups can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Bromination at the 8-position requires precise control to avoid dihalogenation, as seen in the dichloro variant .
- Spectroscopic Signatures : 13C NMR reliably distinguishes halogen type (e.g., C-Br at ~131 ppm vs. C-I at ~179 ppm) .
- Docking Studies: AutoDock Vina simulations suggest bromine’s van der Waals interactions improve binding scores in CAR agonists compared to non-halogenated analogs .
Biological Activity
4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound belonging to the imidazopyridine class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in cancer research and as a kinase inhibitor.
The biological activity of 4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile primarily involves its interaction with various enzymes and proteins, particularly kinases. Kinases are critical for cellular signaling pathways and play significant roles in regulating cellular functions such as growth, metabolism, and apoptosis. The compound's ability to modulate these pathways makes it a candidate for therapeutic applications in diseases where these processes are dysregulated.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Proliferation : It has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation.
- Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases, which are essential for the apoptotic process.
- Gene Expression : Alterations in gene expression profiles have been observed upon treatment with this compound, suggesting its role in transcriptional regulation.
In Vitro Studies
Several studies have explored the efficacy of 4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile in vitro:
These studies highlight the compound's potential as an anticancer agent, with varying degrees of potency against different cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile. Modifications at specific positions on the imidazopyridine ring can significantly influence its activity:
- Bromination : The presence of a bromine atom at the 8-position enhances reactivity and biological activity.
- Benzonitrile Moiety : This functional group contributes to the compound's ability to interact with various biological targets.
Case Study 1: Anticancer Activity
In a recent study involving xenograft models of breast cancer, 4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile was administered to assess its antitumor efficacy. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in oncology.
Case Study 2: Kinase Inhibition
Another investigation focused on the compound's role as a kinase inhibitor. Using biochemical assays, it was found to inhibit specific kinases involved in cancer progression. The inhibition was dose-dependent and showed promise for further development into a targeted therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
